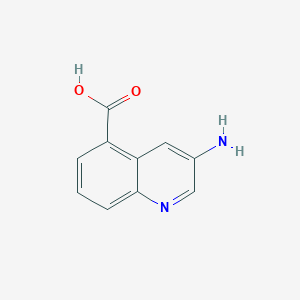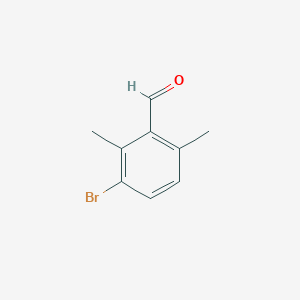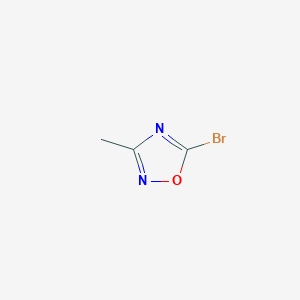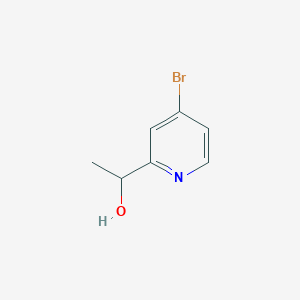
4-Bromo-2-(1-hydroxyethyl)pyridine
Vue d'ensemble
Description
4-Bromo-2-(1-hydroxyethyl)pyridine, also known as 4-BHE, is a versatile chemical compound widely used in scientific research. It is a brominated pyridine derivative that has been studied for its various applications in the fields of organic synthesis, medicinal chemistry, and materials science. 4-BHE has a wide variety of properties, including its ability to form stable complexes with metal ions, its high solubility in water and other polar solvents, and its relatively low toxicity. As a result, 4-BHE has become an important tool for scientists in a variety of fields.
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
4-Bromo-2-(1-hydroxyethyl)pyridine: is a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, making it a versatile precursor in the development of pharmaceuticals .
Material Science
In material science, this compound can be used to modify surface properties of materials. By attaching it to polymers or coatings, researchers can impart additional chemical functionalities that are useful in creating advanced materials with specific desired properties .
Catalysis
This compound finds use in catalysis, particularly in cross-coupling reactions. Its bromine atom can be replaced by other groups in the presence of a catalyst, which is a fundamental step in the synthesis of complex organic compounds .
Analytical Chemistry
In analytical chemistry, 4-Bromo-2-(1-hydroxyethyl)pyridine can be used as a standard or reagent in chromatography and mass spectrometry to identify and quantify various substances, due to its well-defined physical and chemical properties .
Agricultural Chemistry
The compound’s reactivity makes it suitable for the synthesis of agrochemicals. It can be used to create new compounds that protect crops from pests and diseases or to improve crop yield and quality .
Neuroscience Research
Due to its structural similarity to pyridine-based neurotransmitters, 4-Bromo-2-(1-hydroxyethyl)pyridine can be used in neuroscience research to study neuroreceptor binding and to develop potential treatments for neurological disorders .
Propriétés
IUPAC Name |
1-(4-bromopyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLMKLZXHHNAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292125 | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(1-hydroxyethyl)pyridine | |
CAS RN |
1471260-48-6 | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1471260-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-methyl-2-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
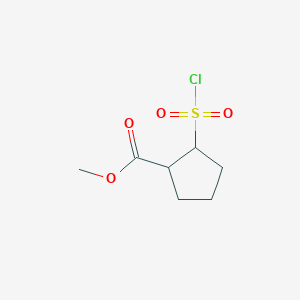
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)

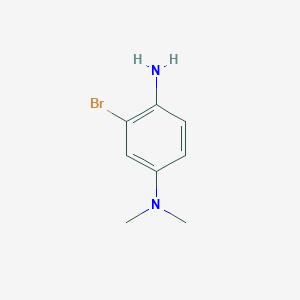
![6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1380387.png)
![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)
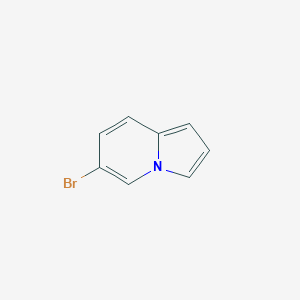
![5-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1380390.png)
